molecular formula C10H22OSi2 B098390 1,3-Diallyltetramethyldisiloxane CAS No. 17955-81-6

1,3-Diallyltetramethyldisiloxane

Cat. No.: B098390
CAS No.: 17955-81-6
M. Wt: 214.45 g/mol
InChI Key: KYTGWYJWMAKBPN-UHFFFAOYSA-N
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Description

1,3-Diallyltetramethyldisiloxane is a useful research compound. Its molecular formula is C10H22OSi2 and its molecular weight is 214.45 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

  • Dehydrogenative Silylation-Hydrogenation Reaction : A study by Naumov et al. (2012) demonstrates the use of 1,3-Diallyltetramethyldisiloxane in catalytic reactions. They found that a hydride and a silyl group of hydrosilane can be introduced into 1,3-divinyldisiloxane in the presence of an iron complex, leading to a product characteristic of dehydrogenative silylation at one vinyl group and hydrogenation at the other. This highlights its potential in selective catalytic processes (Naumov et al., 2012).

Polymer Synthesis

  • Hydrosilylation of Carbonyl Compounds : Vasilikogiannaki et al. (2014) explored the efficiency of 1,1,3,3-Tetramethyldisiloxane (TMDS) in the Au/TiO2-catalyzed hydrosilylation of carbonyl compounds. Their findings indicate that TMDS is a highly reactive reducing agent in this context, offering advantages such as ambient condition operations and excellent yield, which is critical for polymer synthesis (Vasilikogiannaki et al., 2014).

Materials Science

  • Functionalization of Siloxanes : A study by Turcan-Trofin et al. (2019) shows how 1,3-divinyltetramethyldisiloxane can be used to attach carboxyl groups to hydrophobic substrates, highlighting its role in creating amphiphilic compounds with potential applications in materials science. This functionalization process is important for developing new materials with specific properties (Turcan-Trofin et al., 2019).

Safety and Hazards

The safety data sheet for 1,3-Diallyltetramethyldisiloxane indicates that it is classified as a flammable liquid . The safety instructions recommend avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and obtaining special instructions before use .

Mechanism of Action

Target of Action

1,3-Diallyltetramethyldisiloxane is a chemical intermediate

Action Environment

The action of this compound, like other chemical intermediates, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, it is classified as a flammable liquid and vapor, indicating that its stability and reactivity can be significantly affected by heat and open flames .

Properties

IUPAC Name

[dimethyl(prop-2-enyl)silyl]oxy-dimethyl-prop-2-enylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22OSi2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h7-8H,1-2,9-10H2,3-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTGWYJWMAKBPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CC=C)O[Si](C)(C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344774
Record name 1,3-DIALLYLTETRAMETHYLDISILOXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17955-81-6
Record name 1,3-DIALLYLTETRAMETHYLDISILOXANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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